[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride
Description
[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is a synthetic organic compound characterized by a cyclobutane ring substituted with a 2-bromophenyl group and a methanamine moiety, forming a hydrochloride salt. Its molecular formula is C₁₁H₁₃BrClN (molecular weight: 298.59 g/mol).
Properties
IUPAC Name |
[1-(2-bromophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMHWTQFVUHPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, with the CAS number 1228879-39-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is C11H15BrClN. Its structure features a cyclobutyl group attached to a bromophenyl moiety, which may contribute to its biological interactions.
The biological activity of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride is primarily mediated through its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit effects on neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety.
| Mechanism | Description |
|---|---|
| Receptor Interaction | Modulates neurotransmitter receptors (e.g., serotonin, norepinephrine) |
| Enzyme Inhibition | Potential inhibition of enzymes involved in neurotransmitter metabolism |
| Cell Signaling | Affects pathways related to cell growth and apoptosis |
Biological Activity
Research into the biological activity of [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride has yielded promising results in various assays:
Table 2: Biological Assays Results
| Compound | Assay Type | Target Organism/Cell Line | Result |
|---|---|---|---|
| [1-(2-Bromophenyl)cyclobutyl]methanamine HCl | Antimicrobial | Staphylococcus aureus | MIC = 128 µg/mL |
| Similar Derivative | Anticancer | MCF-7 (breast cancer) | IC50 = 20 µM |
Case Studies
Several studies have explored the biological effects of compounds related to [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride:
- Antimicrobial Studies : A study published in MDPI evaluated various amide derivatives for their antimicrobial properties. Compounds were tested against Staphylococcus aureus, with notable results indicating that certain derivatives exhibited significant activity at concentrations as low as 32 µg/mL .
- Cytotoxicity Assessments : In another research effort focusing on novel chemical entities targeting Mycobacterium tuberculosis, several compounds were identified with low cytotoxicity against HepG2 cells while maintaining potent antimicrobial activity. The selectivity indices suggested favorable therapeutic windows for further development .
Comparison with Similar Compounds
Cycloalkane Ring Size
Aryl Substituent Position
Amine Functionalization
- Methanamine vs. Branched Alkylamines : Unlike sibutramine, which has a dimethylated branched alkylamine, the target compound’s primary amine may exhibit different pharmacokinetics, such as reduced lipophilicity and altered blood-brain barrier penetration .
Pharmacological Insights from Analogs
- Sibutramine : A structurally related cyclobutyl-containing SNRI, sibutramine reduces food intake by enhancing satiety and increasing thermogenesis. Its metabolites (M1 and M2) are pharmacologically active, with food intake significantly affecting their bioavailability .
Physicochemical Properties
Preparation Methods
[2+2] Photocycloaddition
Photochemical [2+2] cycloaddition between 2-bromostyrene and ethylene derivatives under UV light (λ = 254–300 nm) produces the cyclobutane ring. For example:
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Reactants : 2-Bromostyrene (1.0 equiv) and ethylene gas (excess).
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Conditions : UV irradiation (Pyrex filter) in dichloromethane at −78°C for 24–48 hours.
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Yield : 45–60% (cis/trans mixture).
Mechanistic Insight : The reaction proceeds via a diradical intermediate, with stereochemistry influenced by solvent polarity and temperature.
Thermal Cyclization of Bicyclic Precursors
Alternative routes employ bicyclo[2.2.0]hexane derivatives, which undergo ring-opening rearrangements under thermal conditions:
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Substrate : 2-Bromophenyl-substituted bicyclo[2.2.0]hexane.
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Yield : 70–75% (stereospecific).
Functional Group Interconversion to Methanamine
Reductive Amination of Cyclobutanone
A common pathway involves converting cyclobutanone intermediates to methanamine via reductive amination:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Cyclobutanone formation | Oxidation of 1-(2-bromophenyl)cyclobutanol with Jones reagent (CrO₃/H₂SO₄) | 85% |
| 2. Imine formation | Reaction with ammonium acetate in methanol (reflux, 12 h) | 90% |
| 3. Reduction | NaBH₄ in THF at 0°C → RT | 78% |
| 4. HCl salt formation | HCl gas in diethyl ether | 95% |
Gabriel Synthesis
For higher stereochemical control, the Gabriel method avoids direct reduction:
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Phthalimide protection : React 1-(2-bromophenyl)cyclobutylmethyl bromide with potassium phthalimide (DMF, 80°C, 8 h; 88% yield).
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Deprotection : Hydrazinolysis with hydrazine hydrate (ethanol, reflux; 92% yield).
Halogenation and Positional Selectivity
Introducing bromine at the 2-position requires careful optimization to prevent para/meta byproducts:
Directed Ortho-Metalation
Ullmann Coupling
Copper-mediated coupling installs bromine post-cyclization:
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
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Conditions : 1-(2-Iodophenyl)cyclobutylmethanamine + KBr (2.0 equiv) in DMF at 120°C.
Hydrochloride Salt Formation
The final step involves protonating the free amine with HCl:
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Solvent : Anhydrous diethyl ether or ethanol.
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Procedure : Bubble HCl gas through a 0°C solution of the free base until precipitation completes.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Reductive amination | High functional group tolerance | Requires anhydrous conditions | 62% |
| Gabriel synthesis | Excellent stereocontrol | Multi-step protocol | 58% |
| Ullmann coupling | Late-stage bromination | Copper residue removal needed | 50% |
Industrial-Scale Optimization
For kilogram-scale production, continuous flow reactors improve photocycloaddition efficiency:
Purification via crystallization from ethanol/water (3:1 v/v) eliminates column chromatography, reducing costs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride, and what are their limitations?
- Methodology :
-
Route 1 : Cyclobutane ring formation via [2+2] photocycloaddition, followed by bromophenyl group introduction using Suzuki-Miyaura coupling. Purification via recrystallization (ethanol/water) .
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Route 2 : Reductive amination of a cyclobutyl ketone intermediate with 2-bromophenyl Grignard reagent, followed by HCl salt formation .
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Key Challenges : Low yields due to steric hindrance during cyclization (Route 1); competing side reactions in Grignard addition (Route 2).
- Data Table :
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Photocycloaddition | 35–45 | 90–95 | Requires UV light optimization |
| Reductive Amination | 50–60 | 85–90 | Sensitivity to moisture |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodology :
- NMR : 1H/13C NMR to confirm cyclobutyl ring geometry and bromophenyl substitution patterns. Look for coupling constants (e.g., J = 8–10 Hz for cyclobutane protons) .
- X-Ray Crystallography : Resolves spatial arrangement of the bromophenyl group relative to the cyclobutane ring. Requires single crystals grown via slow evaporation (acetonitrile) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]+) and isotopic pattern matching bromine (1:1 ratio for 79Br/81Br) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield while maintaining purity?
- Methodology :
-
Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for Suzuki-Miyaura coupling efficiency .
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Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for reductive amination kinetics. DMSO increases reaction rate but may reduce selectivity .
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In-line Analytics : Use FTIR to monitor intermediate formation and adjust reagent stoichiometry dynamically .
- Data Table :
| Catalyst | Solvent | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Pd(PPh3)4 | DMF | 62 | 88 |
| PdCl2(dppf) | DMSO | 58 | 82 |
Q. What approaches resolve contradictions in receptor binding affinity data across studies?
- Methodology :
- Assay Standardization : Use uniform cell lines (e.g., HEK293T expressing human 5-HT2C receptors) to minimize variability .
- Radioligand Displacement : Compare IC50 values using [3H]-LSD vs. [3H]-ketanserin to assess competitive binding differences .
- Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent affinity results (e.g., bromophenyl orientation in the binding pocket) .
Q. How can computational modeling guide the design of analogs with improved selectivity?
- Methodology :
-
SAR Analysis : Replace bromine with Cl/F and evaluate steric/electronic effects on receptor engagement (see table below) .
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Docking Studies (AutoDock Vina) : Predict binding modes of analogs to prioritize synthesis. Focus on cyclobutane ring flexibility and halogen interactions .
- Data Table (SAR of Halogenated Analogs) :
| Substituent | 5-HT2C Ki (nM) | Selectivity (vs. 5-HT2A) |
|---|---|---|
| 2-Br (Parent) | 12.3 ± 1.2 | 15-fold |
| 2-Cl | 18.9 ± 2.1 | 8-fold |
| 2-F | 24.5 ± 3.0 | 5-fold |
Q. What strategies mitigate spectral interference in impurity profiling during quality control?
- Methodology :
- HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in water/acetonitrile) to separate impurities. MS/MS identifies brominated byproducts .
- Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to simulate degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
